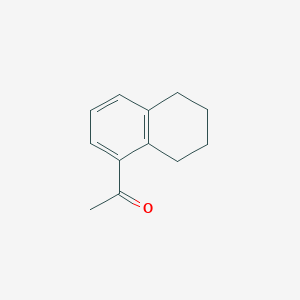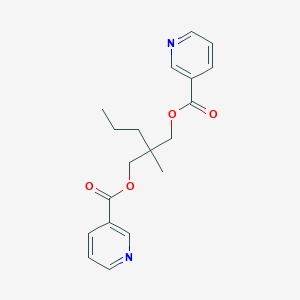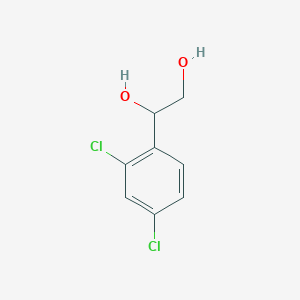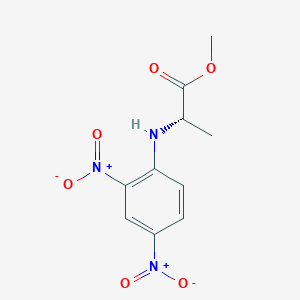![molecular formula C12H26N2O B084542 Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- CAS No. 14123-51-4](/img/structure/B84542.png)
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-, also known as DMED, is a synthetic compound with potential applications in scientific research. It is a tertiary amine that belongs to the class of N,N-dialkylpyrrolidines and is commonly used as a solvent, reagent, and catalyst in organic chemistry. In
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- is not well understood. However, it is believed that Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- acts as a Lewis base and forms complexes with Lewis acids, such as boron trifluoride and aluminum chloride. These complexes can then react with various substrates to form new compounds. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can also act as a proton acceptor and participate in acid-base reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-. However, it has been reported that Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can induce oxidative stress in cells, which can lead to cell death. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in neurotransmission. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, which can cause various physiological effects such as muscle paralysis and respiratory failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- is its high solubility in polar and nonpolar solvents, which makes it a versatile solvent for various organic reactions. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- is also relatively stable and can be stored for long periods without significant degradation. However, Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can be toxic and should be handled with care. It is also relatively expensive compared to other solvents such as ethanol and acetone.
Zukünftige Richtungen
There are several future directions for Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- research. One potential area of research is the development of new synthetic methods using Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- as a solvent or catalyst. Another area of research is the application of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- as a stabilizer for metal nanoparticles in various fields such as drug delivery and catalysis. Furthermore, the potential toxicity of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- and its effects on biological systems need to be further investigated to ensure safe handling and use in scientific research.
Synthesemethoden
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can be synthesized by reacting 2-(dimethylamino)-1,1-dimethylethanol with 2,2-dimethylpropanoyl chloride in the presence of pyridine. The reaction yields Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- as a clear, colorless liquid with a boiling point of 135-136°C. The purity of Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- can be further increased by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has been extensively used in scientific research as a solvent and reagent for various organic reactions. It is particularly useful in the synthesis of heterocyclic compounds, such as pyrrolidines, pyridines, and pyrazines. Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has also been used as a catalyst for the preparation of enantiopure compounds through asymmetric synthesis. In addition, Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- has shown potential as a stabilizer for metal nanoparticles, which can be used in various applications such as drug delivery, catalysis, and electronics.
Eigenschaften
CAS-Nummer |
14123-51-4 |
|---|---|
Produktname |
Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl- |
Molekularformel |
C12H26N2O |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
2-(2,2-dimethylpyrrolidin-1-yl)oxy-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-11(2)8-7-9-14(11)15-12(3,4)10-13(5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
SVBXDFCOEITKFC-UHFFFAOYSA-N |
SMILES |
CC1(CCCN1OC(C)(C)CN(C)C)C |
Kanonische SMILES |
CC1(CCCN1OC(C)(C)CN(C)C)C |
Synonyme |
1-[2-(Dimethylamino)-1,1-dimethylethoxy]-2,2-dimethylpyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















